molecular formula C5H8O B14669436 2-Methylbut-1-en-1-one CAS No. 36854-53-2

2-Methylbut-1-en-1-one

Cat. No.: B14669436
CAS No.: 36854-53-2
M. Wt: 84.12 g/mol
InChI Key: MCJYFCRORMMYBR-UHFFFAOYSA-N
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Description

2-Methylbut-1-en-1-one is an organic compound with the molecular formula C5H8O. It is a member of the class of compounds known as enones, which are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound is also known by other names such as 2-methyl-1-buten-3-one and methyl vinyl ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbut-1-en-1-one can be synthesized through various methods. One common method involves the aldol condensation of acetone with acetaldehyde, followed by dehydration to yield the enone. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to prevent side reactions.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic dehydrogenation of 2-methylbutan-2-ol. This process involves the use of metal catalysts such as copper or zinc and is conducted at elevated temperatures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

2-Methylbut-1-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction of the enone can yield alcohols or alkanes, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can react with this compound under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted enones or ketones.

Scientific Research Applications

2-Methylbut-1-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methylbut-1-en-1-one involves its reactivity as an enone. The carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the compound can act as an intermediate in the formation of more complex structures. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbut-1-ene: An alkene with a similar structure but lacking the carbonyl group.

    2-Methylbutan-2-ol: An alcohol that can be dehydrogenated to form 2-Methylbut-1-en-1-one.

    Methyl vinyl ketone: Another enone with similar reactivity but different substituents.

Uniqueness

This compound is unique due to its specific combination of a methyl group and an enone structure, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

CAS No.

36854-53-2

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

InChI

InChI=1S/C5H8O/c1-3-5(2)4-6/h3H2,1-2H3

InChI Key

MCJYFCRORMMYBR-UHFFFAOYSA-N

Canonical SMILES

CCC(=C=O)C

Origin of Product

United States

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